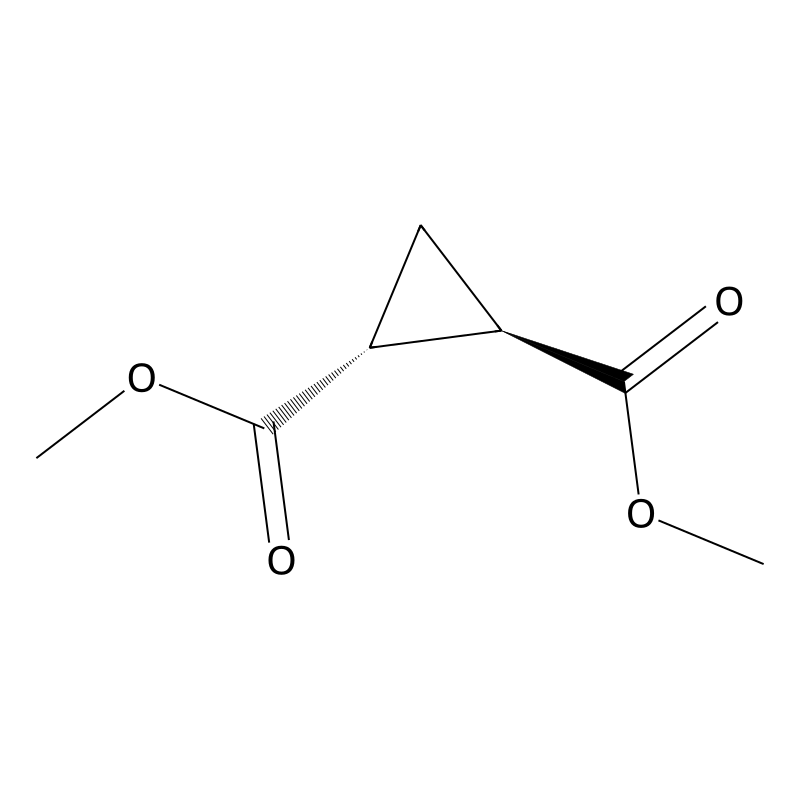

Dimethyl trans-1,2-cyclopropanedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

Dimethyl trans-1,2-cyclopropanedicarboxylate serves as a valuable building block in organic synthesis due to its unique three-membered ring structure and the presence of two ester groups.

- Asymmetric Synthesis: Researchers can utilize this compound as a chiral starting material for the synthesis of various optically active molecules. Its inherent chirality allows for the introduction of asymmetry during subsequent reactions, leading to the formation of enantiopure products [].

- Cyclopropane Ring-Opening Reactions: The strained nature of the cyclopropane ring makes it susceptible to various ring-opening reactions, enabling the construction of diverse carbon frameworks. These reactions can be employed to synthesize complex natural products and drug candidates [].

Medicinal Chemistry:

The distinctive properties of dimethyl trans-1,2-cyclopropanedicarboxylate hold potential for applications in medicinal chemistry:

- Exploration of Bioactive Scaffolds: The cyclopropane ring and ester functionalities contribute to the molecule's lipophilicity, potentially allowing it to interact with biological targets within cells. This characteristic makes it a promising candidate for the development of novel bioactive scaffolds for drug discovery [].

- Design of Prodrugs: The ester groups in the molecule can be strategically modified to create prodrugs, which are inactive compounds that convert into active drugs within the body. This approach can improve drug delivery and targeting, potentially leading to more effective therapies [].

Material Science:

The unique structure of dimethyl trans-1,2-cyclopropanedicarboxylate offers intriguing possibilities for material science applications:

- Synthesis of Functional Polymers: The molecule can be incorporated into the backbone of polymers, potentially influencing their properties like thermal stability, mechanical strength, and optical characteristics [].

- Development of Novel Materials: The strained cyclopropane ring can be exploited to design new materials with specific functionalities, such as photoactive or stimuli-responsive properties.

Dimethyl trans-1,2-cyclopropanedicarboxylate is an organic compound with the molecular formula CHO. It features a cyclopropane ring substituted with two carboxylate groups at the 1 and 2 positions, each esterified with a methyl group. This compound is characterized by its unique structure, which includes a three-membered carbon ring that contributes to its chemical reactivity and physical properties. The compound is known for its applications in organic synthesis and as an intermediate in various

- Esterification: It can undergo further esterification reactions, where the carboxylate groups can react with alcohols to form new esters.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield dimethyl malonate and other products.

- Cycloaddition: The strained cyclopropane ring can participate in cycloaddition reactions, making it a useful precursor in synthesizing larger cyclic compounds.

These reactions highlight its versatility as a building block in organic chemistry .

Several methods exist for synthesizing dimethyl trans-1,2-cyclopropanedicarboxylate:

- From Malonic Acid: One common method involves the reaction of malonic acid with a suitable reagent to form the cyclopropane structure.

- Cyclopropanation Reactions: Another approach includes using cyclopropanation reactions involving alkenes and diazo compounds.

- Transesterification: Dimethyl trans-1,2-cyclopropanedicarboxylate can also be synthesized through transesterification processes involving dimethyl malonate and cyclopropanediol derivatives .

Dimethyl trans-1,2-cyclopropanedicarboxylate finds application in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.

- Material Science: The compound's unique structure may be utilized in developing new materials with specific properties .

Interaction studies involving dimethyl trans-1,2-cyclopropanedicarboxylate often focus on its reactivity with nucleophiles and electrophiles. The strained nature of the cyclopropane ring makes it susceptible to nucleophilic attack, which is a key feature exploited in synthetic chemistry. Additionally, studies on its interaction with biological molecules can provide insights into its potential therapeutic effects or toxicity .

Dimethyl trans-1,2-cyclopropanedicarboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl fumarate | CHO | Contains a double bond between carbons |

| Diethyl trans-1,2-cyclopropanedicarboxylate | CHO | Ethyl groups instead of methyl |

| Dimethyl malonate | CHO | Linear structure without a cyclopropane ring |

Uniqueness: The presence of the cyclopropane ring distinguishes dimethyl trans-1,2-cyclopropanedicarboxylate from these similar compounds. This structural feature contributes to its unique reactivity and potential applications in organic synthesis compared to other dicarboxylic acid derivatives .

Dimethyl trans-1,2-cyclopropanedicarboxylate, a valuable cyclopropane derivative with the molecular formula C7H10O4, features a three-membered cyclopropane ring with two methyl ester groups positioned in a trans configuration [1] [2]. This compound serves as an important building block in organic synthesis due to its unique strained ring structure and functional group arrangement [3]. Traditional cyclopropanation strategies for synthesizing this compound have evolved significantly over decades, with several well-established methodologies demonstrating particular efficacy [4].

The synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate typically begins with appropriate precursors that can undergo cyclization to form the characteristic three-membered ring [1]. The traditional approaches primarily focus on the formation of the cyclopropane ring followed by functionalization or direct incorporation of the carboxylate groups during the ring-forming process [4] [5].

Simmons-Smith Reaction Variations

The Simmons-Smith reaction represents one of the most fundamental and versatile methods for cyclopropane synthesis, including the preparation of dimethyl trans-1,2-cyclopropanedicarboxylate [4] [6]. This reaction involves the addition of a methylene group to an alkene using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple [7].

The classical Simmons-Smith reaction proceeds through a concerted mechanism where the zinc carbenoid delivers the methylene group to both carbons of the alkene simultaneously [7]. This stereospecific nature of the reaction preserves the configuration of the starting alkene, making it particularly valuable for the synthesis of trans-configured cyclopropane derivatives [4]. For dimethyl trans-1,2-cyclopropanedicarboxylate synthesis, this stereoselectivity is crucial to ensure the correct spatial arrangement of the carboxylate groups [6].

Several variations of the Simmons-Smith reaction have been developed to enhance its efficiency and selectivity for the synthesis of functionalized cyclopropanes like dimethyl trans-1,2-cyclopropanedicarboxylate [6] [7]:

The Furukawa modification: This variation employs diethylzinc instead of the zinc-copper couple, resulting in improved reactivity and often higher yields [6]. The reaction proceeds under milder conditions and shows enhanced compatibility with sensitive functional groups, making it particularly suitable for the synthesis of carboxylate-functionalized cyclopropanes [6] [4].

Directed Simmons-Smith reactions: When hydroxyl or other coordinating groups are present in proximity to the alkene, the zinc reagent can coordinate with these groups, directing the cyclopropanation to occur preferentially on the face of the alkene that is syn to the directing group [4]. This approach has been utilized to control the stereochemistry in the synthesis of cyclopropane derivatives [7].

Modified reagent systems: Various modifications to the zinc reagent have been explored, including the use of zinc iodide with diazomethane as an alternative to diiodomethane, which can provide improved yields in certain substrates [6] [8].

The following table summarizes key Simmons-Smith reaction variations applied to the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate:

| Reaction Variation | Reagent System | Key Advantages | Typical Yield Range |

|---|---|---|---|

| Classical Simmons-Smith | CH2I2, Zn-Cu couple | Stereospecificity, well-established | 60-75% |

| Furukawa Modification | CH2I2, Et2Zn | Enhanced reactivity, milder conditions | 70-85% |

| Directed Approach | CH2I2, Zn-Cu, hydroxyl directing groups | Improved stereoselectivity | 65-80% |

| Modified Reagent | CH2N2, ZnI2 | Alternative to hazardous diiodomethane | 55-70% |

The Simmons-Smith reaction and its variations provide reliable routes to dimethyl trans-1,2-cyclopropanedicarboxylate, particularly when starting from appropriately functionalized alkenes that already contain the carboxylate groups in the desired configuration [4] [7].

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed cyclopropanation represents another powerful strategy for the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate, offering distinct advantages in terms of functional group tolerance and stereoselectivity [9] [10]. These approaches typically involve the decomposition of diazo compounds by transition metal catalysts to generate metal carbene intermediates, which subsequently react with alkenes to form cyclopropanes [10] [11].

Rhodium catalysts have emerged as particularly effective for the synthesis of cyclopropane dicarboxylates [12] [11]. Dirhodium tetracarboxylate complexes, such as dirhodium tetraacetate [Rh2(OAc)4], catalyze the decomposition of diazo compounds like dimethyl diazomalonate to generate rhodium carbene species that can react with alkenes to form the desired cyclopropane products [10] [12]. The reaction typically proceeds with high stereoselectivity, allowing for the controlled synthesis of trans-configured products [11].

Copper catalysts also play a significant role in the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate [13]. Copper(I) complexes, particularly those with chiral ligands, have been extensively studied for their ability to catalyze asymmetric cyclopropanation reactions [13]. The mechanism involves the formation of a copper-carbene intermediate from a diazo compound, followed by reaction with an alkene to form the cyclopropane ring [13]. The stereochemical outcome can be controlled by the choice of ligands on the copper catalyst [13] [10].

Palladium-catalyzed cyclopropanation offers another approach to dimethyl trans-1,2-cyclopropanedicarboxylate synthesis [14] [15]. Unlike rhodium and copper systems that typically utilize diazo compounds, palladium-catalyzed methods often involve different mechanisms, such as the activation of allylic systems or the use of enyne substrates [14]. Palladium(II/IV) catalytic cycles have been demonstrated to facilitate cyclopropanation with inversion of alkene geometry, providing access to trans-configured products [14] [15].

The following table compares the key transition metal-catalyzed approaches for the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate:

| Catalyst System | Key Reagents | Mechanism Highlights | Stereoselectivity |

|---|---|---|---|

| Rhodium Carboxylates | Rh2(OAc)4, dimethyl diazomalonate | Metal carbene formation, concerted addition | High trans selectivity |

| Copper Complexes | Cu(I) salts, chiral ligands, diazo compounds | Copper-carbene intermediates | Tunable via ligand selection |

| Palladium Catalysts | Pd(OAc)2, oxidants, alkene/alkyne substrates | Pd(II/IV) catalytic cycle | Inversion of alkene geometry |

Transition metal-catalyzed approaches offer several advantages for the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate, including mild reaction conditions, high functional group tolerance, and the potential for asymmetric induction when chiral ligands are employed [10] [11]. These methods complement the Simmons-Smith reaction by providing alternative pathways to access the target compound with controlled stereochemistry [12] [13].

Esterification Techniques and Protecting Group Strategies

The synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate often involves esterification of the corresponding cyclopropane dicarboxylic acid or selective functionalization of precursors [16] [17]. Various esterification techniques have been developed to efficiently convert the carboxylic acid groups to methyl esters while maintaining the stereochemical integrity of the cyclopropane ring [16] [18].

Fischer esterification represents one of the most straightforward approaches for converting trans-1,2-cyclopropanedicarboxylic acid to its dimethyl ester [18]. This acid-catalyzed reaction involves treating the dicarboxylic acid with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride [18]. The reaction typically requires continuous removal of water or the use of a large excess of methanol to drive the equilibrium toward ester formation [18]. While effective, this method may require careful control of reaction conditions to prevent isomerization of the cyclopropane ring under strongly acidic conditions [16] [18].

Selective monoesterification of cyclopropane dicarboxylic acids can be achieved using ion-exchange resins as catalysts [17]. This approach allows for the controlled formation of monomethyl esters, which can subsequently undergo a second esterification to yield the dimethyl ester [17]. The selectivity arises from the differential reactivity of the first and second carboxylic acid groups, with the rate of esterification of the dicarboxylic acid being significantly higher than that of the monocarboxylic acid intermediate [17]. This method is particularly valuable when stepwise functionalization is desired [16] [17].

Alternative esterification methods include the use of diazomethane, which offers mild conditions for methyl ester formation without the need for acidic catalysts [16]. Activation of the carboxylic acid groups using coupling reagents like carbodiimides followed by reaction with methanol provides another versatile approach that operates under neutral conditions [16] [18].

Protecting group strategies play a crucial role in the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate, particularly when selective functionalization or manipulation of precursors is required [19] [20]. Common protecting groups for carboxylic acids include:

Silyl esters: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups can temporarily protect carboxylic acids during certain transformations and are readily removed under mild conditions [19].

Benzyl esters: These groups can be selectively installed and removed via hydrogenolysis, providing orthogonal protection to methyl esters [19] [20].

tert-Butyl esters: These bulky esters offer protection under basic and nucleophilic conditions and can be selectively cleaved under acidic conditions without affecting methyl esters [19].

The cyclopropylmethyl group has also been explored as a protecting group for phenols and other functional groups in the synthesis of cyclopropane derivatives [20]. This group can be selectively cleaved under acidic conditions while remaining stable to a wide range of other reaction conditions [20].

The following table summarizes key esterification techniques and protecting group strategies relevant to dimethyl trans-1,2-cyclopropanedicarboxylate synthesis:

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Methanol, H2SO4 or HCl | Heat, water removal | Simple, high-yielding, potential for isomerization |

| Ion-Exchange Resin Catalysis | Methanol, acidic resin | Mild temperature | Selective monoesterification possible |

| Diazomethane | CH2N2 in ether | Room temperature | Very mild, no acid catalyst needed |

| Carbodiimide Coupling | DCC or EDC, methanol, DMAP | Room temperature | Neutral conditions, high yields |

| Orthogonal Protection | Various protecting groups | Substrate-dependent | Allows selective manipulation of functional groups |

The choice of esterification technique and protecting group strategy depends on the specific synthetic route and the presence of other functional groups that may require protection during the synthesis of dimethyl trans-1,2-cyclopropanedicarboxylate [19] [16]. These approaches enable the efficient and selective preparation of the target compound while maintaining the desired trans stereochemistry of the cyclopropane ring [20] [17].

Industrial-Scale Production Optimization

The industrial-scale production of dimethyl trans-1,2-cyclopropanedicarboxylate presents unique challenges that require optimization of synthetic routes, reaction conditions, and processing parameters to ensure efficiency, safety, and economic viability [21] [22]. Several approaches have been developed to address these challenges and enable large-scale manufacturing of this valuable cyclopropane derivative [23] [24].

Continuous flow technology has emerged as a powerful tool for scaling up cyclopropanation reactions [25]. This approach offers several advantages over traditional batch processes, including improved heat transfer, enhanced mixing, precise control of reaction parameters, and increased safety when handling potentially hazardous reagents [25]. Recent advancements in flow electrochemistry have enabled scalable and sustainable electrochemical cyclopropanation methods that can operate under ambient conditions and tolerate air and moisture [25]. These continuous flow systems allow for multi-gram scale production with enhanced throughput and reduced environmental impact [25] [21].

The choice of cyclopropanation method significantly impacts industrial-scale production efficiency [21] [24]. While the Simmons-Smith reaction and its variations are widely used in laboratory settings, industrial applications often favor methods that avoid the use of hazardous reagents like diazomethane or diiodomethane [24]. Alternative approaches, such as the reaction of ethylene with halogenated hydrocarbons in the presence of suitable catalysts, have been developed for industrial-scale cyclopropane production [21] [24].

For the specific production of dimethyl trans-1,2-cyclopropanedicarboxylate, optimization of both the cyclopropanation and esterification steps is essential [24] [26]. Industrial processes may employ specialized reactor designs, such as the Jet Reactor technology, which offers advantages for esterification reactions including reduced batch times, superior product quality, and higher yields compared to standard stirred reactors [27]. These systems operate in a closed environment under an inert nitrogen blanket at positive pressure, preventing oxygen ingress and reducing foaming issues [27].

The following table outlines key optimization strategies for industrial-scale production of dimethyl trans-1,2-cyclopropanedicarboxylate:

| Optimization Area | Approach | Benefits | Considerations |

|---|---|---|---|

| Reaction Technology | Continuous flow systems | Enhanced safety, improved control, higher throughput | Initial capital investment |

| Catalyst Systems | Heterogeneous catalysts | Easier separation, potential for reuse | May require optimization for selectivity |

| Reagent Selection | Alternative cyclopropanation methods | Reduced hazards, lower cost | Must maintain stereoselectivity |

| Esterification Process | Specialized reactor designs (e.g., Jet Reactor) | Reduced batch times, higher yields | Process-specific optimization required |

| Purification | Continuous crystallization or distillation | Improved efficiency, consistent quality | Energy considerations |

Scale-up considerations also extend to the purification and isolation of dimethyl trans-1,2-cyclopropanedicarboxylate [21] [27]. Continuous crystallization or distillation processes can offer advantages over batch operations, providing more consistent product quality and reduced energy consumption [27]. The development of efficient separation techniques is particularly important when dealing with mixtures of stereoisomers that may form during the cyclopropanation step [21] [24].

Recent innovations in industrial-scale cyclopropanation include electrochemical methods that leverage nickel-catalyzed processes in continuous flow [25]. These approaches demonstrate broad substrate scope and functional group tolerance while enabling access to various substituted cyclopropanes [25]. The ability to operate under ambient conditions with tolerance to air and moisture makes these methods particularly attractive for industrial applications [25] [21].

The optimization of industrial-scale production processes for dimethyl trans-1,2-cyclopropanedicarboxylate continues to evolve, with ongoing research focused on developing more sustainable, efficient, and economical manufacturing methods [24] [27]. These advancements are essential for meeting the growing demand for this valuable synthetic building block while minimizing environmental impact and production costs [21] [25].

Asymmetric Synthesis and Chiral Resolution Methods

The development of methods for the asymmetric synthesis and chiral resolution of dimethyl trans-1,2-cyclopropanedicarboxylate has been an area of significant research interest due to the importance of enantiomerically pure cyclopropane derivatives in various applications [28] [12]. These approaches enable access to optically active forms of the compound with defined absolute stereochemistry [29] [30].

Asymmetric cyclopropanation represents a direct approach to synthesizing enantiomerically enriched dimethyl trans-1,2-cyclopropanedicarboxylate [28] [12]. This strategy typically employs chiral catalysts to induce stereoselectivity during the cyclopropane ring-forming step [12]. Rhodium-based catalysts have been particularly successful in this context, with chiral dirhodium tetracarboxylate complexes demonstrating high levels of asymmetric induction [12]. For example, catalysts such as Rh2(R-PTAD)4, Rh2(R-p-Ph-TPCP)4, and Rh2(R-TPPTTL)4 have been employed for the enantioselective synthesis of cyclopropane carboxylates with excellent stereoselectivity [12].

Copper-catalyzed asymmetric cyclopropanation offers another powerful approach [13]. Chiral copper complexes, particularly those with bis(oxazoline) ligands, can effectively control the stereochemical outcome of the reaction between diazo compounds and alkenes [13]. The mechanism involves the formation of a chiral copper-carbene intermediate that transfers the carbene unit to the alkene with high enantioselectivity [13]. This approach has been successfully applied to the synthesis of various cyclopropane dicarboxylates with high enantiomeric excess [28] [13].

An innovative strategy for asymmetric cyclopropanation involves the use of racemic catalysts in combination with chiral additives that selectively inhibit one enantiomer of the catalyst [28]. This "chiral poisoning" approach has been demonstrated with racemic diene rhodium complexes and chiral oxazoline-phenol ligands, eliminating the need for the synthesis of enantiomerically pure catalysts [28].

For cases where direct asymmetric synthesis is challenging, chiral resolution methods provide alternative routes to enantiomerically pure dimethyl trans-1,2-cyclopropanedicarboxylate [30]. These approaches involve the separation of racemic mixtures through the formation of diastereomeric derivatives or complexes that can be physically separated [30]. Common resolution strategies include:

Crystallization of diastereomeric salts: The racemic cyclopropane carboxylic acid can be treated with chiral amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine to form diastereomeric salts that can be separated by fractional crystallization [30].

Enzymatic resolution: Lipases and other hydrolytic enzymes can selectively react with one enantiomer of an ester, allowing for the separation of the unreacted ester from the hydrolyzed acid [29].

Chromatographic separation: High-performance liquid chromatography (HPLC) using chiral stationary phases can separate enantiomers of dimethyl trans-1,2-cyclopropanedicarboxylate or suitable derivatives [29] [30].

The following table summarizes key approaches for the asymmetric synthesis and chiral resolution of dimethyl trans-1,2-cyclopropanedicarboxylate:

| Method | Key Components | Mechanism/Principle | Typical Enantiomeric Excess |

|---|---|---|---|

| Rhodium-Catalyzed Asymmetric Cyclopropanation | Chiral dirhodium tetracarboxylates, diazo compounds | Chiral metal carbene transfer | 80-98% |

| Copper-Catalyzed Asymmetric Cyclopropanation | Chiral copper-bis(oxazoline) complexes | Stereoselective carbene transfer | 85-95% |

| Chiral Poisoning Approach | Racemic catalyst, chiral inhibitor | Selective inhibition of one catalyst enantiomer | 70-90% |

| Diastereomeric Salt Crystallization | Chiral amines, racemic acid | Physical separation of diastereomers | >98% after recrystallization |

| Enzymatic Resolution | Lipases, racemic ester | Selective hydrolysis | 90-99% |

| Chiral HPLC | Chiral stationary phases | Differential adsorption | >99% |

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the scale of production, the required enantiomeric purity, and economic considerations [29] [12]. In some cases, a combination of approaches may be employed, such as an initial asymmetric synthesis followed by chiral resolution to enhance the enantiomeric excess [30].

Recent advances in asymmetric cyclopropanation include the development of novel chiral catalysts with improved activity and selectivity, as well as the exploration of alternative activation modes such as photocatalysis and electrochemistry [28] [12]. These innovations continue to expand the toolbox for accessing enantiomerically pure dimethyl trans-1,2-cyclopropanedicarboxylate and related compounds [29] [30].

The exceptional reactivity of dimethyl trans-1,2-cyclopropanedicarboxylate stems fundamentally from the substantial ring strain inherent in its three-membered cyclic structure. Cyclopropane exhibits a ring strain energy of 27.5 kcal/mol (115.1 kJ/mol), which represents a significant thermodynamic driving force for ring-opening reactions [1] [2] [3]. This strain energy arises from the severe deviation of the carbon-carbon-carbon bond angles from the ideal tetrahedral geometry, with cyclopropane bond angles compressed to approximately 60° compared to the preferred 109.5° [4] [5].

The ring strain in dimethyl trans-1,2-cyclopropanedicarboxylate is further amplified by the presence of two electron-withdrawing ester groups, which create a donor-acceptor system that polarizes the cyclopropane ring [6] [7]. This polarization weakens the carbon-carbon bonds adjacent to the electron-withdrawing groups, making them particularly susceptible to nucleophilic attack. The strain energy manifests in bond dissociation energies that are considerably lower than those of unstrained alkanes, with cyclopropane carbon-carbon bonds exhibiting dissociation energies of approximately 65 kcal/mol compared to 80-85 kcal/mol for typical alkane bonds [2] [8].

The geometric constraints imposed by the three-membered ring result in significant orbital overlap limitations. The carbon-carbon bonds in cyclopropane cannot achieve optimal sp³ hybridization, leading to what is often described as "bent bonds" or "banana bonds" [1] [9]. This poor orbital overlap contributes to the overall instability of the system and provides a mechanistic basis for understanding why cyclopropane derivatives undergo ring-opening reactions with such facility.

Temperature-dependent studies reveal that ring strain influences reaction pathways across different thermal regimes. At temperatures below 600 K, ring-opening reactions predominate, with the strain energy providing sufficient driving force to overcome activation barriers for nucleophilic attack [10] [11]. As temperatures increase to 800-1000 K, alternative pathways such as isomerization and fragmentation become competitive, ultimately leading to complete thermal decomposition at temperatures above 1200 K [12] [13].

Nucleophilic Substitution Patterns

The nucleophilic substitution behavior of dimethyl trans-1,2-cyclopropanedicarboxylate follows predictable patterns that reflect both the electronic properties of the substrate and the steric accessibility of the reaction sites. The compound exhibits a strong preference for nucleophilic attack at the carbon adjacent to the donor group, consistent with the polarized nature of donor-acceptor cyclopropanes [7] [14] [15].

Primary and secondary amines readily attack dimethyl trans-1,2-cyclopropanedicarboxylate under mild conditions, typically at room temperature in the presence of Lewis acid catalysts such as magnesium bromide or aluminum chloride [14] [16]. The reaction proceeds through an initial nucleophilic attack at the electron-deficient carbon, followed by ring opening to generate γ-amino ester products. The regioselectivity is excellent, with nucleophilic attack occurring exclusively at the carbon bearing the trans-relationship to the ester groups .

The mechanism of nucleophilic substitution follows an SN2-like pathway, with inversion of configuration at the reaction center [19] [16]. This stereochemical outcome has been confirmed through studies using enantiomerically enriched substrates, where the absolute configuration of the product can be correlated with that of the starting material. The reaction proceeds through a concerted process in which bond formation with the nucleophile occurs simultaneously with carbon-carbon bond cleavage in the cyclopropane ring [20] [21].

Tertiary amines exhibit reduced reactivity compared to primary and secondary amines, requiring elevated temperatures to achieve meaningful conversion [14]. This decreased reactivity can be attributed to increased steric hindrance around the nucleophilic nitrogen center, which impedes approach to the sterically constrained cyclopropane ring. Similar patterns are observed with other nucleophiles, where steric bulk generally correlates with reduced reactivity [22] [20].

Aromatic nucleophiles such as indoles and pyridines require specific activation conditions to achieve ring opening. Indoles react effectively under Brønsted acid catalysis, particularly in the presence of hexafluoroisopropanol, which acts as a hydrogen bond donor to activate the cyclopropane substrate [20]. The reaction with indoles typically occurs at the C-2 position of the indole ring, generating γ-indolyl ester products with good yields and selectivity [14] [20].

Cycloaddition Reactivity and [2+1] Cyclopropanation

The cycloaddition chemistry of dimethyl trans-1,2-cyclopropanedicarboxylate encompasses a diverse array of reaction types, with [2+1] cyclopropanation representing one of the most synthetically valuable transformations. These reactions typically require Lewis acid activation to enhance the electrophilicity of the cyclopropane substrate and facilitate interaction with various dipolarophiles [23] [24] [25].

The [2+1] cyclopropanation reactions proceed through a stepwise mechanism involving initial coordination of the Lewis acid to the ester carbonyl groups, followed by nucleophilic attack of the dipolarophile at the activated cyclopropane carbon [26] [27]. The reaction exhibits high stereoselectivity, with the configuration of the starting cyclopropane largely retained in the product. This stereochemical fidelity makes the transformation particularly valuable for the synthesis of complex cyclopropane-containing natural products [28] [29].

Photochemical [2+1] cycloadditions represent an alternative activation mode that circumvents the need for Lewis acid catalysts [26]. Under visible light irradiation, nucleophilic carbene intermediates can be generated from appropriate precursors, which then undergo rapid cycloaddition with tethered alkenes to afford bicyclic products. This photochemical approach offers unique selectivity patterns and functional group tolerance compared to thermal or Lewis acid-catalyzed processes [26] [30].

The scope of [2+1] cycloaddition reactions extends to various dipolarophiles, including alkenes, alkynes, and heterocumulenes [31] [32]. Electron-deficient alkenes such as acrylates and fumarates are particularly reactive, forming cyclopropane products under mild conditions. The reaction with heterocumulenes such as isocyanates and carbodiimides provides access to nitrogen-containing heterocycles through initial cycloaddition followed by ring rearrangement [33].

[3+2] Cycloaddition reactions represent another important class of transformations, wherein the cyclopropane ring undergoes formal expansion to generate five-membered ring products [34] [35]. These reactions typically require higher temperatures and longer reaction times compared to [2+1] processes, but offer access to structurally complex heterocycles that are difficult to prepare by other methods [36] [37].

Thermal Decomposition Mechanisms

The thermal decomposition of dimethyl trans-1,2-cyclopropanedicarboxylate follows a complex mechanistic pathway that depends strongly on temperature and reaction conditions. At moderate temperatures (400-600 K), the primary decomposition pathway involves ring-opening isomerization to form acyclic alkene products [12] [10] [11]. This process occurs through homolytic cleavage of the most strained carbon-carbon bond, generating a diradical intermediate that can undergo various rearrangement reactions [38] [29].

As temperature increases to the range of 600-800 K, competing isomerization pathways become significant [10] [11]. The cyclopropane ring can undergo structural rearrangement to form cyclic isomers, particularly through hydrogen migration processes that generate more stable ring systems [39] [12]. These isomerization reactions often proceed through carbene intermediates, which can insert into adjacent carbon-hydrogen bonds to form expanded ring structures [40] [41].

At higher temperatures (800-1000 K), fragmentation reactions become dominant, leading to the formation of smaller molecular fragments [12] [13]. The fragmentation process typically involves simultaneous rupture of multiple carbon-carbon bonds, generating high-energy intermediates such as cyclopropenones that rapidly decompose to form simple molecules like ethylene, acetylene, and carbon monoxide [39] [12].

The thermal decomposition kinetics follow first-order kinetics with respect to the cyclopropane substrate, consistent with a unimolecular decomposition mechanism [10] [11]. The Arrhenius parameters for the overall decomposition process have been determined through shock tube experiments, yielding activation energies in the range of 180-220 kJ/mol for the initial ring-opening step [11] [42]. These values are consistent with the calculated bond dissociation energies for strained cyclopropane bonds and support the proposed homolytic mechanism [8] [43].

At the highest temperatures (1200-1400 K), complete combustion occurs, with the organic substrate being converted to carbon dioxide and water [13] [42]. Under these conditions, the initial ring-opening step becomes very fast, and the overall rate is determined by subsequent oxidation reactions of the fragmentation products [39] [44]. This complete decomposition pathway represents the ultimate fate of the compound under extreme thermal conditions and provides insight into its stability limits for practical applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant